molecular formula C4H12N2 B3053815 Butane-2,3-diamine CAS No. 563-86-0

Butane-2,3-diamine

Cat. No. B3053815
Key on ui cas rn: 563-86-0
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

To a mixture of butane-2,3-diamine (4.8 g, 54.5 mmol) in water (50 mL) containing bromocresol green as indicator was slowly added a solution of methane sulfonic acid (10.46 g) in water (50 mL) until a blue to yellow color transition was observed. The mixture was diluted with ethanol (100 mL) and to it was added a solution of Cbz-Cl (7.61 g, 45.5 mmol) in DME (50 mL) and aqueous AcOK (w/v=50%) to maintain the pale-green color. The reaction mixture was stirred (RT, 1 h), concentrated under reduced pressure, treated with water and filtered. The solution was washed with toluene, basified with 40% aqueous NaOH and extracted with toluene (4×100 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford benzyl 3-aminobutan-2-ylcarbamate (4.2 g, 35%) as a colorless oil. Mass calculated for C12H18N2O2=222.28. found: [M−H]+=221.2.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.46 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
7.61 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
AcOK
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:6])[CH:3]([NH2:5])[CH3:4].CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.CS(O)(=O)=O.[CH:43]1[CH:48]=[CH:47][C:46]([CH2:49][O:50][C:51](Cl)=[O:52])=[CH:45][CH:44]=1>O.C(O)C.COCCOC.C(O[K])(C)=O>[NH2:5][CH:3]([CH3:4])[CH:2]([NH:6][C:51](=[O:52])[O:50][CH2:49][C:46]1[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=1)[CH3:1]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(C(C)N)N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Three
Name
Quantity
10.46 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
7.61 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Name
AcOK
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C)O[K]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred (RT, 1 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pale-green color
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solution was washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (4×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(C)NC(OCC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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